molecular formula C17H19NO3S B8497823 N-allyl-N-alpha-methylbenzyl-4-hydroxybenzenesulfonamide CAS No. 79867-25-7

N-allyl-N-alpha-methylbenzyl-4-hydroxybenzenesulfonamide

Cat. No. B8497823
Key on ui cas rn: 79867-25-7
M. Wt: 317.4 g/mol
InChI Key: DEVWKNOEMPLXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04468245

Procedure details

To a solution of 1.61 g (0.01 mol) of N-allyl-N-α-methylbenzylamine and 1.38 g of potassium carbonate in 15 ml of acetone was dropped a solution of 2.62 g (0.084 mol) of 4-benzoyloxybenzenesulfonyl chloride in 5 ml of acetone under ice-cooling conditions. The mixture was subjected to the reaction at room temperature for 30 minutes and then at 50° C. for 1 hour. After completion of the reaction, the inorganic salt was removed by filtration and the acetone was distilled off, then, the contents were admixed with 150 ml of a 20% potassium hydroxide solution in ethanol, followed by refluxing for 30 minutes. After completion of the reaction, the reaction mixture was poured into ice-water to permit crystals to precipitate. The crystals were washed with a dilute acidic solution and a dilute alkaline solution, followed by sufficiently washing with water, drying in vacuum and recrystallizing from a mixed solvent of benzene and n-hexane to obtain 2.00 g of N-allyl-N-α-methylbenzyl-4-hydroxybenzenesulfonamide (melting point 128° to 129° C.).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:2]=[CH2:3].C(=O)([O-])[O-].[K+].[K+].C([O:27][C:28]1[CH:33]=[CH:32][C:31]([S:34](Cl)(=[O:36])=[O:35])=[CH:30][CH:29]=1)(=O)C1C=CC=CC=1>CC(C)=O>[CH2:1]([N:4]([CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[S:34]([C:31]1[CH:32]=[CH:33][C:28]([OH:27])=[CH:29][CH:30]=1)(=[O:36])=[O:35])[CH:2]=[CH2:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
C(C=C)NC(C1=CC=CC=C1)C
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.62 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling conditions
CUSTOM
Type
CUSTOM
Details
The mixture was subjected to the reaction at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the inorganic salt was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the acetone was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
to precipitate
WASH
Type
WASH
Details
The crystals were washed with a dilute acidic solution
WASH
Type
WASH
Details
by sufficiently washing with water
CUSTOM
Type
CUSTOM
Details
drying in vacuum
CUSTOM
Type
CUSTOM
Details
recrystallizing from a mixed solvent of benzene and n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)O)C(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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